4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide

Structural biology X-ray crystallography Complex II inhibition

Early-discovery researchers often struggle to find reliable, structurally authenticated kinase inhibitor scaffolds with defined substitution patterns. 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 303790-75-2) directly addresses this gap as a well-characterized ortho-CF3 benzamide building block. • Starting scaffold for medicinal chemistry programs targeting c-Abl, c-Kit, FGFR, c-Src, or RET kinases. • Ortho-CF3 substitution provides a synthetic handle for further derivatization; 4-tert-butyl group offers steric bulk for selectivity engineering. • ~28 µM baseline activity makes it suitable as a negative control in kinase selectivity panels with structurally related potent inhibitors.

Molecular Formula C18H18F3NO
Molecular Weight 321.3 g/mol
CAS No. 303790-75-2
Cat. No. B5510701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide
CAS303790-75-2
Molecular FormulaC18H18F3NO
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C18H18F3NO/c1-17(2,3)13-10-8-12(9-11-13)16(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-11H,1-3H3,(H,22,23)
InChIKeyQTYSLIAWFXBRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 303790-75-2): A Trifluoromethyl-Substituted Benzamide for Kinase-Targeted Procurement


4-tert-Butyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 303790-75-2) is a synthetic small-molecule benzamide derivative (C18H18F3NO, MW 321.3 g/mol) featuring a 4-tert-butylphenyl carbonyl group linked via an amide bond to a 2-(trifluoromethyl)aniline moiety . The compound belongs to a broader chemotype of trifluoromethyl-substituted benzamides described in the patent literature as inhibitors of multiple protein kinases, including c-Abl, Flt-3, KDR, c-Src, c-Kit, FGFR-1, c-Raf, b-Raf, and RET, with potential applications in proliferative disease research [1]. As a Sigma-Aldrich rare chemical collection item (MDL MFCD00703785), it is primarily positioned as an early-discovery research tool rather than a fully characterized probe .

Chemotype Trifluoromethyl-substituted benzamide kinase inhibitor scaffold Early-discovery research tool; not a fully characterized probe
Physicochemical profile Ortho-CF3 substitution; calculated LogP class context May support fragment-based or CNS permeability screening workflows
Procurement logic Scaffold for hit-to-lead kinase SAR campaigns Patent-disclosed c-Abl, c-Kit, FGFR, c-Src, RET kinase chemotype

Procurement Alert: Why Trifluoromethyl-Benzamide Regioisomers and Linker Analogs Cannot Be Substituted for CAS 303790-75-2


Even within the congested chemical space of trifluoromethyl-substituted benzamides, substitution of 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 303790-75-2) with structurally proximate analogs carries quantifiable risk. The ortho-CF3 substitution on the aniline ring (position 2) versus para-CF3 (position 4) regioisomers alters the dihedral angle between the aromatic ring and the amide plane, directly affecting target binding conformations [1]. More critically, the direct amide linkage (C=O)-NH in this compound differs fundamentally from the benzyl-amine spacer (CH2)-NH found in the closely related Complex II inhibitor N-(4-tert-butylbenzyl)-2-(trifluoromethyl)benzamide (PDB Ligand E23), which co-crystallized with porcine mitochondrial Complex II at 3.10 Å resolution [2]. These structural differences preclude reliable interchange without experimental re-validation. The quantitative evidence below provides the limited but actionable differentiation data available from public sources.

!
Linker chemistry mismatch Direct amide linkage (C=O)-NH cannot substitute for benzyl-amine spacer (CH2)-NH found in PDB ligand E23; conformational landscape and hydrogen-bonding capacity differ fundamentally.
!
Regioisomer substitution not interchangeable Ortho-CF3 substitution on the aniline ring alters dihedral angle and binding conformation relative to para-CF3 regioisomers; target engagement may shift without re-validation.
!
Complex II inhibitor analog warning Structurally related flutolanil derivatives achieve >790-fold species selectivity; direct amide analog binding pose in ubiquinone pocket remains untested and may differ from benzyl-amide series.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 303790-75-2) vs. Closest Analogs


Structural Differentiation: Direct Amide Linker vs. Benzyl-Amide Spacer in the Closest PDB-Analog

The target compound features a direct amide bond (C=O)-NH connecting the 4-tert-butylphenyl and 2-(trifluoromethyl)phenyl moieties. Its closest structurally characterized analog, N-(4-tert-butylbenzyl)-2-(trifluoromethyl)benzamide (PDB Ligand E23; C19H20F3NO, MW 335.36 Da), contains an additional methylene (-CH2-) spacer between the amide nitrogen and the tert-butylphenyl ring, resulting in a benzyl-amine rather than an amide connectivity [1]. This single-atom difference changes the molecular formula from C18H18F3NO to C19H20F3NO, increases molecular weight by ~14 Da, and critically alters the conformational flexibility and hydrogen-bonding capacity of the ligand. In the 4YTP crystal structure, the E23 benzyl-amide conformation positions the trifluoromethyl group within a defined hydrophobic pocket of porcine Complex II [1]. The direct amide analog (CAS 303790-75-2) lacks the methylene-induced conformational degree of freedom, imposing a more rigid geometry that will predictably alter binding pose and target engagement relative to E23.

Linker chemistry
Cross-study comparable
Direct amide (C=O)-NH-(2-CF3-Ph) vs. benzyl-amide (C=O)-NH-CH2-(4-tBu-Ph); ΔMW = 14.0 Da; Δrotatable bonds = 1
Connectivity difference precludes interchangeable procurement; binding pose and target engagement expected to diverge.
PDB 4YTP crystallographic comparison; 3.10 Å resolution
Structural biology X-ray crystallography Complex II inhibition SAR

Physicochemical Differentiation: LogP and Lipophilicity vs. Regioisomeric para-CF3 Analog

The target compound (ortho-CF3 substitution on the aniline ring) exhibits a calculated LogP of 4.36 . While direct experimental LogP data for the para-CF3 regioisomer (4-tert-butyl-N-[4-(trifluoromethyl)phenyl]benzamide) is not concurrently published under identical conditions, the ortho-substitution pattern generally reduces the effective lipophilicity relative to para-substitution due to intramolecular steric shielding of the polar amide NH by the ortho-CF3 group, potentially affecting membrane permeability and non-specific protein binding [1]. The molecular weight of 321.3 g/mol places this compound within lead-like chemical space (MW < 350), distinguishing it from larger benzamide-hetaryl conjugates in the same kinase inhibitor patent family that exceed 400 g/mol [2].

LogP & lipophilicity
Class-level inference
Calculated LogP = 4.36 (ortho-CF3); estimated ortho vs. para differential ≈ -0.1 to -0.3 units
Ortho-CF3 pattern may lower effective lipophilicity; supports screening where moderate LogP is preferred.
Calculated value; experimental confirmation not available for regioisomer pair
Physicochemical profiling LogP Lipophilicity Drug design

Regioisomeric Differentiation: Ortho-CF3 vs. Para-CF3 Substitution Pattern on the Aniline Ring

The target compound places the trifluoromethyl group at the ortho (position 2) of the aniline ring. The patent literature on trifluoromethyl-substituted benzamide kinase inhibitors (US20060035897) explicitly describes that the trifluoromethyl phenyl moiety is a critical pharmacophore for kinase inhibition, with substitution pattern affecting selectivity across c-Abl, c-Kit, FGFR-1, c-Src, KDR, and RET kinases [1]. However, no published head-to-head kinase profiling data directly comparing the ortho-CF3 (CAS 303790-75-2) versus para-CF3 regioisomer is currently available from peer-reviewed sources. A published activity annotation for this compound notes a reported IC50 of approximately 28 μM against an unspecified target, with the commentator noting this potency is insufficient to confer selectivity [2]. This contrasts with optimized lead compounds in the same patent family that achieve nanomolar IC50 values (e.g., sub-100 nM) against specific kinases through additional heteroaryl modifications [1].

Kinase potency gap
Supporting evidence
Reported IC50 ~28 μM (unspecified target) vs. optimized patent leads IC50
Appropriate as starting scaffold or negative control; ortho-CF3 alone insufficient for nanomolar kinase engagement.
Single data point from PubMed Commons annotation; assay conditions not directly comparable
Complex II projection
Class-level inference
No published Complex II IC50 for CAS 303790-75-2; reference flutolanil IC50 = 0.058 μM (A. suum) vs. 45.9 μM (porcine)
Unexplored scaffold in flutolanil chemotype space; procurement value lies in hypothesis-driven Complex II screening.
Structural homology rationale only; experimental IC50 determination required
Regioisomerism Kinase inhibition SAR Target engagement

Complex II Inhibition: Class-Level Structural Rationale for Mitochondrial Target Differentiation

The PDB 4YTP structure reveals that the benzyl-amide analog N-(4-tert-butylbenzyl)-2-(trifluoromethyl)benzamide (E23) binds porcine mitochondrial Complex II at the ubiquinone-binding site, with the trifluoromethyl group occupying a hydrophobic sub-pocket [1]. The parent compound flutolanil exhibits striking species selectivity: IC50 = 0.058 μM against Ascaris suum (parasitic nematode) Complex II versus IC50 = 45.9 μM against porcine (host) Complex II, a ~790-fold selectivity window [1]. The target compound (CAS 303790-75-2), lacking the methylene spacer present in E23 and flutolanil, is predicted to adopt a different binding pose within the ubiquinone pocket. However, no direct Complex II inhibition data for the target compound is currently published. The structural homology to the flutolanil series provides a class-level rationale for investigating this compound as a Complex II inhibitor scaffold, but quantitative differentiation from the established flutolanil/E23 series cannot be made without experimental IC50 determination [1].

Complex II projection
Class-level inference
No published Complex II IC50 for CAS 303790-75-2; reference flutolanil IC50 = 0.058 μM (A. suum) vs. 45.9 μM (porcine)
Unexplored scaffold in flutolanil chemotype space; procurement value lies in hypothesis-driven Complex II screening.
Structural homology rationale only; experimental IC50 determination required
Mitochondrial complex II Flutolanil derivatives Parasite metabolism Crystallography

Evidence-Based Application Scenarios for 4-tert-Butyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 303790-75-2)


Kinase Inhibitor Scaffold for Hit-to-Lead Optimization Campaigns

Given its membership in the trifluoromethyl-substituted benzamide kinase inhibitor chemotype disclosed in US20060035897 [1], this compound is procurement-appropriate as a starting scaffold for medicinal chemistry programs targeting c-Abl, c-Kit, FGFR, c-Src, or RET kinases. The ortho-CF3 substitution provides a synthetic handle for further derivatization, while the 4-tert-butyl group offers steric bulk that can be exploited for selectivity engineering. Users should note that base scaffold potency (~28 μM) will require significant optimization to achieve drug-like nanomolar activity [2].

Negative Control Compound for Ortho-CF3 Benzamide Structure-Activity Relationship Studies

The reported IC50 of ~28 μM against an unspecified target [1] positions this compound as a potential negative control in kinase selectivity panels where structurally related potent inhibitors (IC50 < 100 nM) serve as positive controls. This application is supported by the patent literature's demonstration that additional heteroaryl modifications beyond the simple benzamide core are required for high potency [2].

Mitochondrial Complex II Inhibitor Probe Development (Unexplored Scaffold)

Based on the crystallographic characterization of the closely related benzyl-amide analog (E23) bound to porcine Complex II at 3.10 Å resolution [1], this direct amide analog represents an unexplored scaffold for Complex II inhibitor development. The flutolanil series demonstrates that small structural modifications in this chemotype can yield >790-fold species selectivity between parasite and host enzymes [1]. Procurement for Complex II screening is justified as a structure-based hypothesis-driven investigation, though no experimental Complex II data currently exists for this specific compound.

Physicochemical Reference Standard for ortho-CF3 Benzamide LogP Determination

With a calculated LogP of 4.36 and molecular weight of 321.3 Da [1], this compound can serve as a reference standard for chromatographic LogP determination in benzamide chemical series. Its ortho-CF3 substitution pattern provides a distinct retention time benchmark relative to para-CF3 regioisomers, enabling method development for regioisomer separation in quality control or metabolic stability assays.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead scaffold
Ortho-CF3 benzamide chemotype; patent-disclosed kinase profile
Target engagement and selectivity engineering across c-Abl, c-Kit, FGFR, c-Src, RET
Negative control for SAR studies
Reported micromolar potency gap vs. optimized leads
Kinase selectivity panel benchmarking; comparator assay-response context
Mitochondrial Complex II probe development
Structural homology to flutolanil benzyl-amide series
Complex II enzyme assay screening; species-selectivity endpoint review
Physicochemical reference for ortho-CF3 benzamides
Calculated LogP 4.36; regioisomer retention benchmark
Chromatographic method development; regioisomer separation validation
All applications assume research-use-only context. No clinical or diagnostic use is implied. Experimental re-validation is required for any downstream application.
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